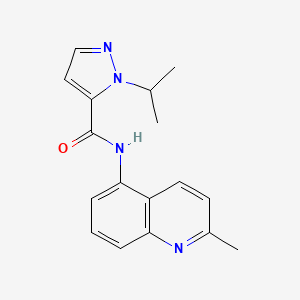
1-isopropyl-N-(2-methylquinolin-5-yl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-isopropyl-N-(2-methylquinolin-5-yl)-1H-pyrazole-5-carboxamide, also known as IQ-1S, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. IQ-1S is a potent and selective inhibitor of the Wnt/β-catenin signaling pathway, which plays a critical role in a variety of cellular processes, including embryonic development, tissue homeostasis, and stem cell maintenance. In
Scientific Research Applications
Antitubercular Applications
Research on derivatives similar to the query compound, such as 2-isonicotinoylhydrazinecarboxamide, demonstrates significant in vitro anti-tubercular activity against various strains of Mycobacterium tuberculosis. These findings suggest that structural analogs of "1-isopropyl-N-(2-methylquinolin-5-yl)-1H-pyrazole-5-carboxamide" could offer promising leads for new anti-TB compounds with enhanced efficacy and reduced cytotoxicity, highlighting the potential for developing novel therapeutics in the fight against tuberculosis (Asif, 2014).
Neurodegenerative Disease Treatment
Isoquinoline derivatives, including those structurally similar to the query compound, have been explored for their pharmacological importance in treating neurodegenerative diseases. Such compounds exhibit a range of biological activities, including anti-Parkinsonism, anti-tumoral, and anti-Alzheimer's, offering a valuable chemical scaffold for the development of novel central nervous system (CNS) acting drugs (Danao et al., 2021). Additionally, pyrazoline-containing compounds have been highlighted for their neuroprotective properties, potentially useful in managing neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease by inhibiting key enzymes involved in these conditions (Ahsan et al., 2022).
Antimicrobial and Anti-biofilm Activities
Research into compounds with similar frameworks, such as carvacrol, which shares a methyl group and aromatic characteristics with the query compound, demonstrates potent antimicrobial and anti-biofilm activities. These properties suggest potential applications in preventing and treating infections caused by biofilm-forming pathogens, thereby contributing to the development of new anti-infective materials (Marchese et al., 2018).
Cancer Research
The structural motifs present in "1-isopropyl-N-(2-methylquinolin-5-yl)-1H-pyrazole-5-carboxamide" are reminiscent of those in various isoquinoline and pyrazoline derivatives, which have been explored for their anticancer properties. These compounds are studied for their roles in inhibiting tumor growth and proliferation, suggesting that similar structures could be synthesized and tested for anticancer activities, thereby enriching the arsenal of chemotherapeutic agents (Abbas et al., 2021).
properties
IUPAC Name |
N-(2-methylquinolin-5-yl)-2-propan-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-11(2)21-16(9-10-18-21)17(22)20-15-6-4-5-14-13(15)8-7-12(3)19-14/h4-11H,1-3H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYZRTBXXKUABI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=CC=NN3C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[5.5]undecan-4-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2373841.png)
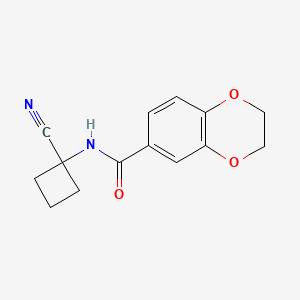
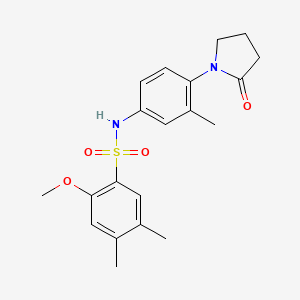

amino}propanoic acid](/img/structure/B2373847.png)


![3-(2-chlorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2373852.png)
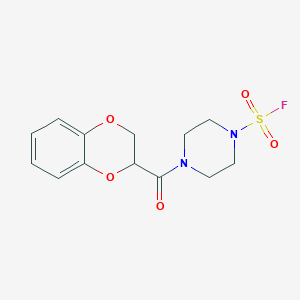
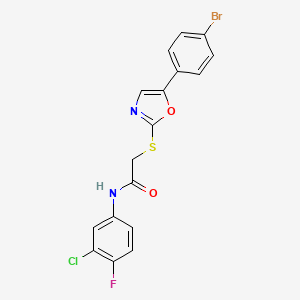
![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2373859.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2373860.png)

